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2,4-Hexadiyne-1,6-diol - 3031-68-3

2,4-Hexadiyne-1,6-diol

Catalog Number: EVT-313785
CAS Number: 3031-68-3
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,4-Hexadiyne-1,6-diol can be prepared from propargyl alcohol. 2,4-Hexadiyne-1,6-diol readily undergoes polymerization when heated under vacuum or inert gas atmosphere.

Future Directions
  • Exploring the Role of Lattice Water: Investigating the impact of lattice water on the stability and reactivity of diacetylene compounds, as demonstrated in [], holds potential for designing novel polymerizable systems.
Overview

2,4-Hexadiyne-1,6-diol is an organic compound with the molecular formula C6H6O2\text{C}_6\text{H}_6\text{O}_2 and a molecular weight of approximately 110.11 g/mol. This compound features a hexadiyne backbone, characterized by two triple bonds between carbon atoms, and contains two hydroxyl groups (-OH) at the first and sixth positions. Its structure allows for significant reactivity, making it a valuable intermediate in organic synthesis.

Source

2,4-Hexadiyne-1,6-diol is typically synthesized from propargyl alcohol through oxidative coupling methods or via the reaction of diacetylene with formaldehyde. It can be obtained commercially with high purity levels exceeding 99% .

Classification

This compound is classified as a diol due to the presence of two hydroxyl groups. It falls under the category of acetylenic compounds due to its triple bonds, which significantly influence its chemical behavior.

Synthesis Analysis

Methods

The synthesis of 2,4-Hexadiyne-1,6-diol can be accomplished through several methods:

  1. Oxidative Coupling: One common method involves the oxidative coupling of propargyl alcohol in the presence of a catalyst. This reaction typically requires careful control of temperature and pressure to yield high purity products .
  2. Diacetylene Reaction: Another method is the reaction of diacetylene with formaldehyde under specific conditions (0°C to 150°C) in polar solvents, utilizing silver catalysts .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 2,4-Hexadiyne-1,6-diol features:

  • Two hydroxyl groups (-OH) located at positions 1 and 6.
  • Two triple bonds between carbon atoms at positions 2 and 4.

Data

  • Molecular Formula: C6H6O2\text{C}_6\text{H}_6\text{O}_2
  • Molecular Weight: 110.11 g/mol
  • Melting Point: Approximately 171–172°C .
Chemical Reactions Analysis

Reactions

2,4-Hexadiyne-1,6-diol is involved in several significant chemical reactions:

  1. Polymerization: This compound readily undergoes polymerization when subjected to heat in an inert atmosphere or vacuum. This process can lead to complex polymeric structures.
  2. Oxidation and Substitution: It can also participate in various oxidation reactions and substitution reactions due to its reactive functional groups.

Technical Details

  • Polymerization Mechanism: The polymerization process is influenced by temperature and the presence of catalysts or initiators. The activation energy for solid-state polymerization has been reported to vary significantly based on conversion rates .
Mechanism of Action

Process

The action mechanism of 2,4-Hexadiyne-1,6-diol involves:

  • Enzyme Interactions: The compound can act as a substrate for oxidoreductases, facilitating oxidation-reduction reactions due to its hydroxyl groups which form hydrogen bonds with enzyme active sites.
  • Cellular Effects: It influences cellular processes such as signaling pathways and gene expression by modulating enzyme activity.

Data

The interactions are characterized by the formation of hydrogen bonds that enhance binding affinity, leading to potential inhibition or activation of enzymatic activity.

Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Solid
  • Purity: Typically greater than 99% in commercial samples .

Chemical Properties

  • Solubility: Limited solubility in water due to its hydrophobic regions.
  • Reactivity: Highly reactive due to the presence of multiple functional groups (hydroxyls and triple bonds).
Applications

2,4-Hexadiyne-1,6-diol has several scientific applications:

  • Synthesis Intermediate: It serves as a precursor for synthesizing various organic compounds, including antibiotics like thiarubrine A.
  • Polymer Production: Due to its ability to undergo polymerization, it is utilized in creating advanced materials with specific properties tailored for industrial applications .
Synthetic Methodologies and Optimization

Catalytic Oxidative Coupling of Propargyl Alcohol Derivatives

The Glaser oxidative coupling represents the most industrially viable route for synthesizing 2,4-hexadiyne-1,6-diol from propargyl alcohol. This reaction employs a copper(I) chloride/ammonium chloride catalyst system in a biphasic solvent environment, typically utilizing a butanol-water mixture (3:1 to 1:2 v/v ratio). Oxygen serves as the terminal oxidant at moderated pressures (0.5-3 bar gauge), enabling catalytic turnover while minimizing uncontrolled side reactions. The butanol co-solvent plays a critical role by dissolving the hydrophobic diyne product, achieving near-complete product dissolution (>95%) while facilitating catalyst recycling through simple phase separation [7].

A significant innovation involves integrated electrodialysis for salt management. Post-reaction, the butanol phase containing crude diol (0.1-2 wt.% residual salts) undergoes desalination through ion-exchange membranes. This generates a purified diol stream (>99% salt-free) and a concentrated salt stream (CuCl/NH₄Cl) that is directly recycled to the reactor. This system enables catalyst recovery exceeding 90%, dramatically reducing waste streams and eliminating the environmental contamination typical of ion-exchange resin processes [7]. Reaction kinetics analysis reveals a second-order dependence on propargyl alcohol concentration, with complete conversion (residual alcohol <0.5%) achieved within 18-24 hours at 10-50°C.

Table 1: Optimized Parameters for Oxidative Coupling

ParameterOptimal RangeFunction/Impact
CuCl Concentration2-8 wt.% in aqueous phaseDrives coupling efficiency; <2% slows kinetics
Butanol:Water Ratio2:1 (v/v)Maximizes diol solubility and phase separation
Oxygen Pressure0.5-3 bar gaugeBalances oxidation rate and safety
Temperature10-50°CHigher temperatures accelerate dehalogenation
Electrodialysis Current0.1-50 mA/cm²Salt removal efficiency without degradation

Silver-Catalyzed Reactions with Formaldehyde in Polar Solvent Systems

The silver oxide-mediated hydroxymethylation of diacetylene provides an alternative pathway to 2,4-hexadiyne-1,6-diol, though with significant limitations. This method requires stoichiometric formaldehyde and catalytic Ag₂O (5-20 mol%) in polar aprotic solvents such as DMF, NMP, or γ-butyrolactone. The reaction proceeds through nucleophilic attack of the terminal ethynyl group on the electrophilic methylene group activated by silver, forming the hydroxymethylated product [1] [8].

Critical challenges include:

  • Extreme Dilution Requirements: To suppress polymerization side reactions, diacetylene must be maintained at concentrations below 5% w/v, severely limiting space-time yields.
  • Formaldehyde Handling: Stoichiometric formaldehyde introduces safety concerns (volatility, toxicity) and complicates product purification.
  • Catalyst Cost: Silver's high price and difficult recovery diminish economic viability compared to copper-catalyzed coupling.

Solvent optimization studies demonstrate that DMF and NMP outperform protic solvents (water, ethanol) by stabilizing the silver-acetylide intermediate. However, even under optimal conditions (20% Ag₂O, DMF, 60°C), isolated yields rarely exceed 40% at the required dilution, rendering this method impractical for scale-up despite its synthetic elegance [1].

Table 2: Solvent Performance in Silver-Catalyzed Synthesis

SolventRelative Yield (%)Key Advantages/Disadvantages
DMF100 (Reference)Optimal silver coordination; moisture-sensitive
NMP85-90High boiling point; difficult recycling
γ-Butyrolactone75-80Biodegradable; moderate solvation capacity
Water30-35Green solvent; promotes polymerization
Ethanol25-30Low cost; significant aldol byproducts

Electrochemical and Photochemical Synthesis Pathways

Electrochemical oxidation of propargyl alcohol offers a promising metal-free route to diyne precursors. Studies at platinum electrodes in acidic media demonstrate a complex multi-step mechanism: initial adsorption of propargyl alcohol, followed by electron transfer yielding a radical intermediate, and subsequent dimerization to the diyne-diol. The reaction exhibits mass transport limitations at concentrations above 0.1M due to the slow diffusion of intermediates. Although coulombic efficiency reaches 60-70% in controlled potential experiments, competing reactions—particularly over-oxidation to carboxylic acids and polymer formation—curtail practical yields [5].

Photochemical pathways remain largely exploratory. Theoretical analyses suggest that photoexcitation of diacetylene in the presence of formaldehyde could generate reactive species enabling C-C bond formation. However, no experimental validation exists for 2,4-hexadiyne-1,6-diol synthesis via this route. Significant hurdles include the UV instability of diacetylenes (rapid polymerization under irradiation) and the lack of efficient photosensitizers for this specific transformation. Current research focuses on developing wavelength-selective photoredox catalysts to overcome these limitations, though industrial application appears distant [6].

Scalability Challenges in Continuous Flow vs. Batch Reactor Configurations

The Glaser coupling process exemplifies the trade-offs between batch and continuous flow systems in diyne synthesis. Batch reactors dominate current production due to:

  • Handling of solids: Efficient management of precipitated byproducts through simple filtration
  • Flexibility: Accommodation of multi-step sequences (reaction, phase separation, catalyst recycle) without reconfiguration
  • Proven scalability: Industrial batch reactors up to 10 m³ successfully produce high-purity diol [7]

However, batch operations face inherent limitations in heat management during the highly exothermic oxidative coupling. Temperature spikes during oxygen feeding can trigger decomposition, necessitating slow reagent addition that extends cycle times. Continuous flow reactors offer theoretical advantages:

  • Enhanced heat transfer: Microreactors maintain isothermal conditions even at high oxygen concentrations
  • Reduced holdup volume: Minimizes safety risks associated with oxygen/organic mixtures
  • Integrated separation: Inline membrane modules could enable continuous phase separation

Despite these benefits, continuous systems encounter insurmountable barriers with this chemistry:

  • Solids clogging: Copper chloride complexes precipitate at membrane interfaces
  • Multiphase flow instability: Maintaining consistent butanol/water dispersion during extended operation
  • Catalyst retention: Difficulties in designing efficient heterogeneous catalysts matching homogeneous activity

Industrial assessments conclude that batch reactors with electrodialysis purification represent the optimal compromise, combining operational simplicity with effective salt management. The diagram below summarizes the reactor selection logic:

Table 3: Reactor Selection Decision Matrix

FactorBatch RecommendationContinuous Flow Challenges
Exothermicity ManagementJacketed cooling adequateSuperior thermal control
Solids ToleranceExcellent (agitation/filtration)Clogging in microchannels
Catalyst ComplexityHandles homogeneous catalystsRequires heterogeneous systems or immobilization
ScalabilityLinear scale-up to m³ scaleNumbering-up increases cost/complexity
Byproduct/Salt HandlingIntegrated electrodialysis provenNo demonstrated continuous salt removal
Oxygen SafetyPressure-controlled feedingExplosion risk in two-phase flow

Hybrid approaches show promise but remain undeveloped. For instance, a semi-batch system with continuous oxygen feeding into a well-stirred reactor containing the catalyst phase, coupled with periodic product extraction and electrodialysis, may optimize productivity while retaining batch advantages.

Properties

CAS Number

3031-68-3

Product Name

2,4-Hexadiyne-1,6-diol

IUPAC Name

hexa-2,4-diyne-1,6-diol

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2

InChI Key

JXMQYKBAZRDVTC-UHFFFAOYSA-N

SMILES

C(C#CC#CCO)O

Canonical SMILES

C(C#CC#CCO)O

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